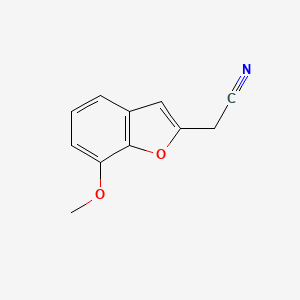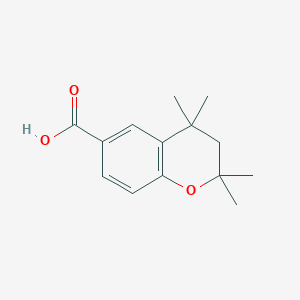
4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE is an aromatic compound characterized by the presence of bromine, bromomethyl, and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE typically involves the bromination of a suitable precursor compound. One common method includes the radical bromination of a benzene derivative with a trifluoromethoxy group. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and bromomethyl groups.
Coupling Reactions: It can also undergo coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Products may include benzene derivatives with oxidized bromine or bromomethyl groups.
Reduction Products: Reduced forms of the compound, where bromine atoms are replaced by hydrogen atoms.
Applications De Recherche Scientifique
4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE involves its interaction with molecular targets through its functional groups. The bromine and bromomethyl groups can participate in electrophilic and nucleophilic interactions, while the trifluoromethoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Benzene, 1-bromo-4-(trifluoromethyl)-
- Benzene, 1-bromo-4-(trifluoromethylthio)-
Comparison:
- Benzene, 1-bromo-4-(trifluoromethyl)- lacks the bromomethyl group, which may result in different reactivity and applications.
- Benzene, 1-bromo-4-(trifluoromethylthio)- contains a trifluoromethylthio group instead of a trifluoromethoxy group, which can significantly alter its chemical properties and potential uses .
4-NITRO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE stands out due to the presence of both bromine and bromomethyl groups, offering unique reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H5Br2F3O |
|---|---|
Poids moléculaire |
333.93 g/mol |
Nom IUPAC |
4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2 |
Clé InChI |
FDAOMROLPVEVGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OC(F)(F)F)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamidechloride](/img/structure/B8755094.png)






![1H-Pyrrolo[2,3-b]pyridine, 5-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8755148.png)
![1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride](/img/structure/B8755154.png)



